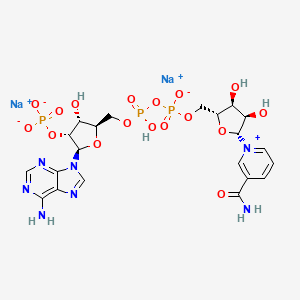

NADP-Dinatriumsalz

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Disodium Nicotinamide Adenine Dinucleotide Phosphate is a vital coenzyme in cellular metabolism. It serves as a crucial redox cofactor facilitating electron transfer and energy production. This compound plays a pivotal role in various metabolic reactions, particularly in redox processes, making it indispensable for understanding and manipulating cellular redox processes .

Wissenschaftliche Forschungsanwendungen

Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat findet breite Anwendung in der wissenschaftlichen Forschung:

Biologie: Spielt eine entscheidende Rolle im Zellstoffwechsel, in der Photosynthese und im Pentosephosphatweg.

5. Wirkmechanismus

Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat übt seine Wirkung aus, indem es als Redox-Cofaktor fungiert. Es ermöglicht den Elektronentransfer in verschiedenen Stoffwechselwegen, einschließlich des Calvin-Zyklus sowie der Lipid- und Nukleinsäuresynthese. Die Verbindung ist an der Reduktion von Nicotinamid-Adenin-Dinukleotid-Phosphat zu Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff beteiligt, das dann an biosynthetischen Reaktionen und antioxidativen Abwehrmechanismen teilnimmt .

Ähnliche Verbindungen:

- Nicotinamid-Adenin-Dinukleotid

- Nicotinamid-Adenin-Dinukleotid-Wasserstoff

- Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff

Vergleich: Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat ist aufgrund seiner zusätzlichen Phosphatgruppe einzigartig, die seine Löslichkeit und Stabilität erhöht. Dies macht es besonders gut geeignet für Forschungs- und industrielle Anwendungen. Im Gegensatz zu Nicotinamid-Adenin-Dinukleotid, das hauptsächlich an katabolischen Reaktionen beteiligt ist, ist Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat an anabolischen Prozessen wie Biosynthese und Entgiftung beteiligt .

Wirkmechanismus

- NADP (Nicotinamide adenine dinucleotide phosphate) is a coenzyme composed of ribosylnicotinamide 5’-diphosphate coupled to adenosine 5’-phosphate by pyrophosphate linkage .

- Its primary targets include various enzymatic reactions where it serves as an electron carrier, being alternately oxidized (NADP⁺) and reduced (NADPH) .

Target of Action

Mode of Action

Zukünftige Richtungen

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium Nicotinamide Adenine Dinucleotide Phosphate can be synthesized from Nicotinamide Adenine Dinucleotide by phosphorylation. The reaction involves the addition of a phosphate group to Nicotinamide Adenine Dinucleotide using Nicotinamide Adenine Dinucleotide kinase. This enzyme catalyzes the transfer of a phosphate group from Adenosine Triphosphate to Nicotinamide Adenine Dinucleotide, forming Nicotinamide Adenine Dinucleotide Phosphate .

Industrial Production Methods: In industrial settings, Disodium Nicotinamide Adenine Dinucleotide Phosphate is produced through microbial fermentation. Specific strains of bacteria or yeast are genetically engineered to overproduce the compound. The fermentation broth is then processed to extract and purify Disodium Nicotinamide Adenine Dinucleotide Phosphate .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dinatrium-Nicotinamid-Adenin-Dinukleotid-Phosphat unterliegt hauptsächlich Redoxreaktionen. Es kann oxidiert werden, um Nicotinamid-Adenin-Dinukleotid-Phosphat zu bilden, und reduziert werden, um Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff zu produzieren .

Häufige Reagenzien und Bedingungen:

Oxidation: Umfasst die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder molekularem Sauerstoff.

Hauptprodukte:

Oxidation: Nicotinamid-Adenin-Dinukleotid-Phosphat

Reduktion: Nicotinamid-Adenin-Dinukleotid-Phosphat-Wasserstoff

Vergleich Mit ähnlichen Verbindungen

- Nicotinamide Adenine Dinucleotide

- Nicotinamide Adenine Dinucleotide Hydrogen

- Nicotinamide Adenine Dinucleotide Phosphate Hydrogen

Comparison: Disodium Nicotinamide Adenine Dinucleotide Phosphate is unique due to its additional phosphate group, which enhances its solubility and stability. This makes it particularly well-suited for research and industrial applications. Unlike Nicotinamide Adenine Dinucleotide, which primarily participates in catabolic reactions, Disodium Nicotinamide Adenine Dinucleotide Phosphate is involved in anabolic processes, such as biosynthesis and detoxification .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Nadide phosphate disodium involves the reaction of Nadide with phosphoric acid followed by the addition of disodium hydrogen phosphate.", "Starting Materials": [ "Nadide", "Phosphoric acid", "Disodium hydrogen phosphate" ], "Reaction": [ "Step 1: Nadide is dissolved in water to form a solution.", "Step 2: Phosphoric acid is added to the Nadide solution and the mixture is stirred for several hours at room temperature.", "Step 3: Disodium hydrogen phosphate is added to the mixture and the reaction is allowed to proceed for several more hours.", "Step 4: The resulting mixture is filtered to remove any solids and the filtrate is evaporated to dryness.", "Step 5: The dried product is then purified by recrystallization from water to obtain Nadide phosphate disodium." ] } | |

CAS-Nummer |

24292-60-2 |

Molekularformel |

C21H26N7Na2O17P3 |

Molekulargewicht |

787.4 g/mol |

IUPAC-Name |

disodium;[(2R,3R,4R,5R)-2-(6-aminopurin-9-yl)-5-[[[[(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H28N7O17P3.2Na/c22-17-12-19(25-7-24-17)28(8-26-12)21-16(44-46(33,34)35)14(30)11(43-21)6-41-48(38,39)45-47(36,37)40-5-10-13(29)15(31)20(42-10)27-3-1-2-9(4-27)18(23)32;;/h1-4,7-8,10-11,13-16,20-21,29-31H,5-6H2,(H7-,22,23,24,25,32,33,34,35,36,37,38,39);;/q;2*+1/p-2/t10-,11-,13-,14-,15-,16-,20-,21-;;/m1../s1 |

InChI-Schlüssel |

WSDDJLMGYRLUKR-WUEGHLCSSA-L |

Isomerische SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)([O-])[O-])O)O)O)C(=O)N.[Na+].[Na+] |

Kanonische SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)OP(=O)(O)[O-])O)O)O)C(=O)N.[Na+].[Na+] |

Physikalische Beschreibung |

Grayish-white solid; [Merck Index] |

Verwandte CAS-Nummern |

24292-60-2 |

Synonyme |

Coenzyme II Dinucleotide Phosphate, Nicotinamide-Adenine NADP NADPH Nicotinamide Adenine Dinucleotide Phosphate Nicotinamide-Adenine Dinucleotide Phosphate Nucleotide, Triphosphopyridine Phosphate, Nicotinamide-Adenine Dinucleotide Triphosphopyridine Nucleotide |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

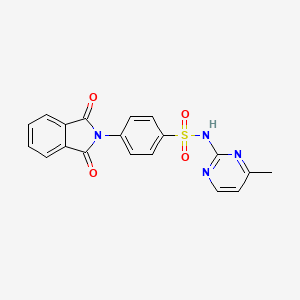

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,3-Dimethyl-1-[[9-(methylthio)-5,6-dihydrothieno[3,4-h]quinazolin-2-yl]thio]-2-butanone](/img/structure/B1223886.png)

![4-chloro-N-[2-(4-nitroanilino)ethyl]benzamide](/img/structure/B1223890.png)

![4-(1,3-dioxo-2-benzo[de]isoquinolinyl)-N-(1,1-dioxo-3-thiolanyl)butanamide](/img/structure/B1223891.png)

![1-[4-(3-Ethoxyphenoxy)butyl]imidazole](/img/structure/B1223894.png)

![2-[[(2-Methoxy-4-nitroanilino)-sulfanylidenemethyl]amino]benzene-1,4-dicarboxylic acid diethyl ester](/img/structure/B1223895.png)

![N-(2-methoxyphenyl)-5-methyl-3-[(2-methylphenyl)methyl]-4-oxo-6-thieno[2,3-d]pyrimidinecarboxamide](/img/structure/B1223899.png)

![1-cyclopentyl-1-[(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-3-ethylthiourea](/img/structure/B1223901.png)

![1-[[1-[(4-Chlorophenyl)methyl]-2-oxo-3-indolylidene]amino]-3-ethylthiourea](/img/structure/B1223904.png)